![molecular formula C18H12ClNO B3038201 [1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone CAS No. 80100-09-0](/img/structure/B3038201.png)
[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone
概要
説明
[1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone: is an organic compound that features a biphenyl group linked to a chloropyridine moiety via a methanone bridge
作用機序
Target of Action
Related compounds such as 1-biphenyl-2-ylmethanamine have been shown to interact with dipeptidyl peptidase 4 (dpp4) in humans . DPP4 is an enzyme involved in glucose metabolism and immune regulation.
Mode of Action
If it shares similarities with 1-biphenyl-2-ylmethanamine, it may interact with its target enzyme, potentially altering its function .
Biochemical Pathways
If it acts similarly to 1-biphenyl-2-ylmethanamine, it could influence pathways related to glucose metabolism and immune response .
Result of Action
If it acts similarly to 1-biphenyl-2-ylmethanamine, it could potentially influence glucose metabolism and immune response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For [1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone, specific storage conditions such as keeping it in a dark place and under an inert atmosphere at 2-8°C are recommended . These conditions help maintain the compound’s stability and efficacy.
生化学分析
Biochemical Properties
[1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of [1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, [1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function.
Molecular Mechanism
At the molecular level, [1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to [1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone can result in alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of [1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and reducing oxidative stress . At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels.
Metabolic Pathways
[1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biological activity.
Transport and Distribution
The transport and distribution of [1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into the cell via membrane transporters and subsequently distributed to various organelles, where it exerts its effects.
Subcellular Localization
The subcellular localization of [1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity. For example, localization to the mitochondria may enhance its effects on cellular metabolism and energy production.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 4-bromobiphenyl with 2-chloro-4-pyridylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate, in a solvent such as dimethylformamide .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone bridge, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to a methylene group, potentially altering the compound’s properties.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or primary amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Methylene derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.
Biology and Medicine: In medicinal chemistry, [1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its rigid biphenyl structure and functionalizable pyridine ring.
類似化合物との比較
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: This compound features a similar biphenyl structure but with a fluoro substituent and a coumarin moiety.
Aristolochic acids: These naturally occurring compounds have similar structural skeletons and chemical properties.
Uniqueness: [1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone is unique due to its combination of a biphenyl group and a chloropyridine moiety, which provides a balance of rigidity and functionalizability. This makes it a versatile building block for various applications in chemistry and materials science.
特性
IUPAC Name |
(2-chloropyridin-4-yl)-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO/c19-17-12-16(10-11-20-17)18(21)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWNIEJSQQUONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601224352 | |
| Record name | [1,1′-Biphenyl]-4-yl(2-chloro-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80100-09-0 | |
| Record name | [1,1′-Biphenyl]-4-yl(2-chloro-4-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80100-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-4-yl(2-chloro-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


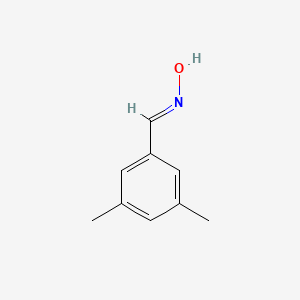

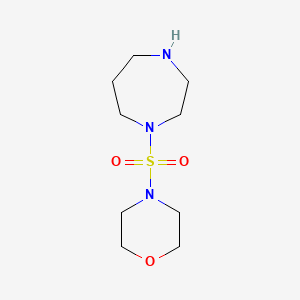


![3-[(2-Aminopyridin-3-yl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B3038127.png)
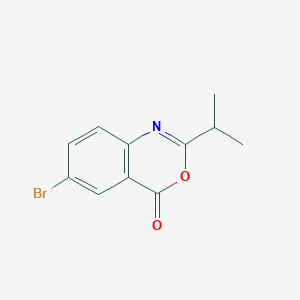
![(3E)-3-[(4-nitrophenyl)methylidene]-4H-chromen-4-ol](/img/structure/B3038130.png)
![2-[(4-Cyclohexylanilino)methyl]-5-methoxyphenol](/img/structure/B3038133.png)
![4-Bromo-2-[(4-isopropylanilino)methyl]benzenol](/img/structure/B3038134.png)
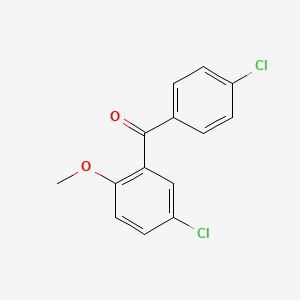
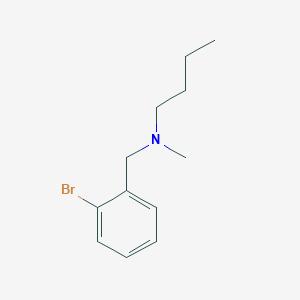

![2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B3038139.png)
